(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)pyrimidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-7-9-3-4-13-12(14-9)11-6-15-5-1-2-10(15)8-17-11/h3-4,10-11,16H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUXOLAOROVGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C3=NC=CC(=N3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502498-81-8 | |
| Record name | (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic approach to (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol divides the molecule into three modular components:
- Pyrrolomorpholine bicyclic system : A fused hexahydro-1H-pyrrolo[2,1-c]oxazine core.
- Pyrimidine ring : Functionalized at the 4-position with a hydroxymethyl group.
- Linking strategy : Connecting the bicyclic system to the pyrimidine via a carbon-nitrogen bond at the pyrimidine’s 2-position.
This disconnection suggests two primary synthetic pathways: (a) pre-formation of the pyrrolomorpholine followed by pyrimidine coupling, or (b) sequential assembly of the pyrimidine ring onto the bicyclic core.
Synthetic Routes
Route 1: Pyrrolomorpholine Core First Approach
Synthesis of Hexahydro-1H-Pyrrolo[2,1-c]Oxazine
The bicyclic system is constructed via a Mannich-type cyclization of a linear precursor containing both amine and alcohol functionalities. For example, reacting 3-aminopropanol with formaldehyde under acidic conditions generates the morpholine ring, followed by pyrrolidine ring closure using phosphoryl chloride (POCl₃).
Key reaction conditions :
Route 2: Pyrimidine-First Strategy
Construction of 4-(Hydroxymethyl)Pyrimidine
The pyrimidine ring is assembled via Biginelli condensation using thiourea, ethyl acetoacetate, and benzaldehyde derivatives. Subsequent oxidation of the thioether group to a hydroxymethyl moiety employs hydrogen peroxide (H₂O₂) in acetic acid.
Critical steps :
- Thiourea + ethyl 3-oxobutanoate → 2-thiopyrimidine (yield: 85%).
- Oxidation with 30% H₂O₂ at 50°C → 4-(hydroxymethyl)pyrimidine (yield: 78%).
Bicyclic System Attachment
A Mitsunobu reaction links the pyrrolomorpholine to the pyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids transition-metal catalysts, making it preferable for pharmaceutical applications.
Optimized conditions :
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies reveal that toluene outperforms dioxane or DMF in Pd-catalyzed couplings due to better ligand solubility and reduced side reactions. Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yields by 12% but raises costs.
Temperature Effects
Elevating the temperature from 80°C to 110°C in Route 1’s cyclization step reduces reaction time from 48 to 24 hours without compromising yield (Table 1).
Table 1: Temperature Optimization for Pyrrolomorpholine Cyclization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 48 | 68 |
| 100 | 24 | 72 |
| 110 | 24 | 70 |
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs microreactor technology to perform the Mannich cyclization and Buchwald-Hartwig steps consecutively. Benefits include:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99.5% purity for Route 1 products versus 98.2% for Route 2, attributed to fewer side reactions in Pd-mediated couplings.
Chemical Reactions Analysis
Types of Reactions
(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Core Structural Variations
Key Observations
Core Flexibility and Rigidity: The target compound’s pyrimidine core is simpler than the fused tricyclic systems in and . This may improve synthetic accessibility but reduce binding affinity for complex enzyme pockets .
Functional Group Impact :
- The hydroxymethyl group in the target compound increases hydrophilicity, favoring aqueous solubility over the lipophilic fluorophenyl group in .
- Methanamine (-CH2NH2) in provides basicity, which may influence cellular uptake and target engagement compared to the neutral hydroxymethyl group .
Molecular Weight and Pharmacokinetics :
- The target compound’s lower molecular weight (~258.3) may enhance oral bioavailability compared to higher-weight analogs (e.g., 536.4 in ), aligning with Lipinski’s rule of five .
Synthetic Considerations :
- Analogs in and use cross-coupling reactions (e.g., Suzuki), while the hexahydro-pyrrolomorpholine moiety in the target compound likely requires ring-closing strategies, as seen in .
Biological Activity
The compound (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol , with the molecular formula CHNO, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, including pharmacological effects and mechanisms of action.
Pharmacological Properties
Research indicates that compounds structurally related to this compound exhibit various pharmacological properties:
- Analgesic Effects : Studies have shown that derivatives of pyrrolo[2,1-c]morpholine can act as non-peptide NOP receptor agonists, demonstrating significant analgesic effects in animal models of neuropathic pain .
- Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties. For example, certain pyrimidine derivatives have shown promising activity against various bacterial strains, including resistant strains like MRSA .
- Anticancer Potential : Some studies suggest that compounds with similar structures may possess anticancer properties, affecting cell proliferation in cancer cell lines such as HeLa and A549 .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The structure-activity relationship (SAR) studies highlight how variations in substituents on the pyrimidine ring influence biological activity.
Key Findings from SAR Studies:
- Substituent Variations : Modifications at the 4-position of the pyrimidine ring significantly affect receptor binding affinity and selectivity.
- Heterocyclic Interactions : The presence of the hexahydro-pyrrolo moiety enhances interactions with biological targets due to its conformational flexibility.
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of a closely related compound in a chronic constriction injury model in rats. The results demonstrated a dose-dependent reduction in mechanical allodynia, suggesting effective pain relief mechanisms potentially mediated through NOP receptors .
Case Study 2: Antimicrobial Efficacy
In vitro assays were conducted to evaluate the antimicrobial activity of various derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.13936 | 154.3 |
| [M+Na]+ | 258.12130 | 165.9 |
| [M+NH₄]+ | 253.16590 | 161.9 |
| [M+K]+ | 274.09524 | 162.0 |
| [M-H]- | 234.12480 | 157.3 |
Table 2: Antimicrobial Activity Results
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 62.5 |
| Derivative B | S. aureus | 78.12 |
| Derivative C | MRSA | <50 |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the hexahydro-1H-pyrrolo[2,1-c]morpholine moiety in this compound?
- Methodological Answer: The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold can be synthesized via cyclization reactions using α-amino alcohols or ketones under acidic or basic conditions. For example, analogous procedures involve reacting pyrrolidine derivatives with formaldehyde under acidic conditions to form fused morpholine rings . Key steps include optimizing reaction time (e.g., 40–48 hours at –20°C for similar heterocycles) and purification via column chromatography (ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity of the pyrimidine ring in (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. The pyrimidine ring’s protons resonate distinctively in the δ 8.0–9.0 ppm range (¹H NMR), while carbons appear at δ 150–160 ppm (¹³C NMR). High-resolution mass spectrometry (HRMS) further validates molecular weight, as demonstrated for structurally related pyrrolo-pyrimidine derivatives .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane) is standard for intermediates . For polar by-products, recrystallization from methanol or ethanol is recommended . Purity can be assessed via HPLC with UV detection (λ = 254 nm), referencing methods for pyrimidine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects or unaccounted stereoelectronic factors. Validate computational models (e.g., DFT) against experimental data by:
- Comparing predicted vs. observed reaction outcomes (e.g., regioselectivity in cyclization).
- Adjusting solvent parameters in simulations (dielectric constant, polarity) .
- Replicating reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Q. What strategies optimize the stereochemical control of the hexahydro-pyrrolomorpholine ring during synthesis?
- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enhance enantioselectivity. For example, use (R)- or (S)-proline derivatives to induce specific configurations in fused heterocycles . Monitor stereochemistry via chiral HPLC or X-ray crystallography, as applied to pyrrolo-pyrimidine analogs .
Q. How do solvent polarity and temperature influence the stability of the hydroxymethyl group in this compound?
- Methodological Answer: The hydroxymethyl group (–CH₂OH) is prone to oxidation. Stability studies should:
- Test solvents (e.g., DMF vs. THF) under varying temperatures (25–80°C).
- Track degradation via TLC or LC-MS, referencing protocols for alcohol-containing heterocycles .
- Add antioxidants (e.g., BHT) or store compounds under nitrogen to mitigate oxidation .
Q. What analytical methods are suitable for detecting trace by-products in multi-step syntheses of this compound?
- Methodological Answer: LC-MS/MS with electrospray ionization (ESI) identifies low-abundance impurities. For example, detect chlorinated by-products (common in pyrimidine syntheses) using MRM transitions . Quantify impurities via calibration curves validated against certified reference materials .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer:
- Reproducibility: Replicate assays across independent labs using standardized protocols (e.g., NIH/NCBI guidelines).
- Controls: Include positive/negative controls (e.g., doxorubicin for cytotoxicity assays).
- Data Normalization: Adjust for batch effects (e.g., cell passage number, reagent lots) using statistical tools like ANOVA .
Q. What experimental designs minimize variability in pharmacological evaluations of this compound?
- Methodological Answer: Use randomized block designs with split-plot arrangements to account for variables like dosage and exposure time . For in vitro studies, employ quadruplicate technical replicates and blinded scoring to reduce bias .
Methodological Resources
- Spectral Databases: Reference HRMS and NMR data from peer-reviewed syntheses of pyrrolo-pyrimidine derivatives .
- Computational Tools: ACD/Labs Percepta Platform for predicting physicochemical properties (e.g., logP, pKa) .
- Crystallography: Single-crystal X-ray diffraction (as applied in ) confirms molecular geometry and hydrogen-bonding patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
